Cas no 941871-22-3 (2-(2,5-dichlorobenzamido)thiophene-3-carboxamide)

2-(2,5-Dichlorobenzamido)thiophene-3-carboxamide is a specialized organic compound featuring a thiophene core substituted with a 2,5-dichlorobenzamido group at the 2-position and a carboxamide moiety at the 3-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The dichlorophenyl and carboxamide functionalities enhance its binding affinity and selectivity, making it valuable for targeted drug development. Its well-defined molecular architecture ensures consistent performance in synthetic pathways, while its stability under standard conditions facilitates handling and storage. This compound is particularly suited for research requiring precise structural modifications in heterocyclic chemistry.
2-(2,5-dichlorobenzamido)thiophene-3-carboxamide structure
941871-22-3 structure
Product Name:2-(2,5-dichlorobenzamido)thiophene-3-carboxamide
CAS No:941871-22-3
MF:C12H8Cl2N2O2S
MW:315.175119400024
CID:5939348
PubChem ID:7167024
Update Time:2025-06-24

2-(2,5-dichlorobenzamido)thiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide
    • 3-Thiophenecarboxamide, 2-[(2,5-dichlorobenzoyl)amino]-
    • 941871-22-3
    • AKOS024605384
    • CCG-285555
    • F1358-0386
    • 2-[(2,5-dichlorobenzoyl)amino]thiophene-3-carboxamide
    • Inchi: 1S/C12H8Cl2N2O2S/c13-6-1-2-9(14)8(5-6)11(18)16-12-7(10(15)17)3-4-19-12/h1-5H,(H2,15,17)(H,16,18)
    • InChI Key: DMGIADZCFRGMAZ-UHFFFAOYSA-N
    • SMILES: C1(NC(=O)C2=CC(Cl)=CC=C2Cl)SC=CC=1C(N)=O

Computed Properties

  • Exact Mass: 313.9683541g/mol
  • Monoisotopic Mass: 313.9683541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 100Ų

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2-(2,5-dichlorobenzamido)thiophene-3-carboxamide Related Literature

Additional information on 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide

Introduction to 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide (CAS No. 941871-22-3)

2-(2,5-dichlorobenzamido)thiophene-3-carboxamide, with the CAS number 941871-22-3, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophenes, which are five-membered heterocyclic compounds containing a sulfur atom. The unique structural features of thiophenes make them valuable scaffolds for the development of bioactive molecules with diverse biological activities.

The chemical structure of 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide consists of a thiophene ring substituted with a 2,5-dichlorobenzamido group and a carboxamide moiety. These functional groups contribute to the compound's pharmacological properties, making it an attractive candidate for various therapeutic applications. Recent studies have highlighted its potential as an inhibitor of specific enzymes and receptors, which are implicated in several diseases.

In the realm of medicinal chemistry, 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide has been investigated for its anti-inflammatory and anti-cancer properties. One notable study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory disorders such as arthritis. The selective inhibition of COX enzymes by 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide suggests its potential as a safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can have significant side effects.

Beyond its anti-inflammatory properties, 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide has also shown promise in cancer research. A study conducted by researchers at the National Cancer Institute found that this compound effectively inhibits the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings suggest that 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide could be a valuable lead compound for the development of novel anticancer agents.

The synthesis of 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide involves several well-established organic reactions. One common synthetic route involves the reaction of 3-thiophenecarboxylic acid with 2,5-dichlorobenzoyl chloride in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction yields the desired product with high purity and yield. The synthetic process can be optimized to enhance efficiency and reduce costs, making it suitable for large-scale production.

In addition to its therapeutic potential, 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide has been studied for its physicochemical properties and stability. Research has shown that this compound is stable under standard laboratory conditions and exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO). These properties make it suitable for use in various biochemical assays and preclinical studies.

The safety profile of 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide is an important consideration for its potential use in clinical settings. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in humans.

In conclusion, 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide (CAS No. 941871-22-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its mechanisms of action and optimize its pharmacological profile for use in treating various diseases.

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